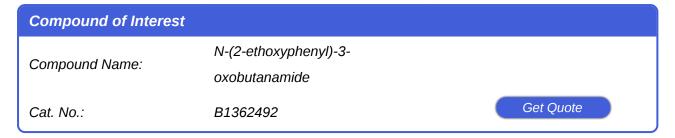


Spectroscopic Data and Analysis of N-(2ethoxyphenyl)-3-oxobutanamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(2-ethoxyphenyl)-3-oxobutanamide**. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted values derived from structurally analogous compounds. This information is intended to support researchers in the identification, characterization, and quality control of **N-(2-ethoxyphenyl)-3-oxobutanamide** and related molecules in drug discovery and development.

Chemical Structure and Properties

• IUPAC Name: N-(2-ethoxyphenyl)-3-oxobutanamide[1]

Molecular Formula: C₁₂H₁₅NO₃[1]

Molecular Weight: 221.25 g/mol [1]

CAS Number: 41687-09-6[1]

Predicted Spectroscopic Data



The following tables summarize the predicted spectroscopic data for **N-(2-ethoxyphenyl)-3-oxobutanamide**. These predictions are based on the known spectral data of closely related analogs, including N-(4-ethoxyphenyl)-3-oxobutanamide and N-(2-methoxyphenyl)-3-oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.3 - 8.5	br s	1H	N-H (Amide)
~6.8 - 7.2	m	4H	Ar-H
~4.1	q	2H	O-CH2-CH3
~3.6	S	2H	-CO-CH ₂ -CO-
~2.3	S	3H	-CO-CH₃
~1.4	t	3H	O-CH2-CH3

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~205	Ketone Carbonyl (C=O)
~168	Amide Carbonyl (C=O)
~148	Ar-C-O
~128	Ar-C-N
~124	Ar-CH
~121	Ar-CH
~120	Ar-CH
~111	Ar-CH
~64	O-CH₂-CH₃
~50	-CO-CH ₂ -CO-
~31	-CO-CH₃
~15	O-CH₂-CH₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H Stretch (Amide)
~3050	Weak	Aromatic C-H Stretch
~2980, ~2930	Medium-Weak	Aliphatic C-H Stretch
~1720	Strong	Ketone C=O Stretch
~1680	Strong	Amide I Band (C=O Stretch)
~1600, ~1500	Medium	Aromatic C=C Stretch
~1540	Medium	Amide II Band (N-H Bend)
~1240	Strong	Aryl-O-C Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
221	Moderate	[M] ⁺ (Molecular Ion)
179	Moderate	[M - CH ₂ CO] ⁺
151	Strong	[M - CH ₂ CO - CO] ⁺ or [M - C ₄ H ₄ O ₂] ⁺
137	Moderate	[C ₈ H ₉ O ₂] ⁺
109	Strong	[C7H9O] ⁺
43	Strong	[CH₃CO]+

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like **N-(2-ethoxyphenyl)-3-oxobutanamide**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of N-(2-ethoxyphenyl)-3-oxobutanamide is
 dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR
 tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for
 chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are coadded to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

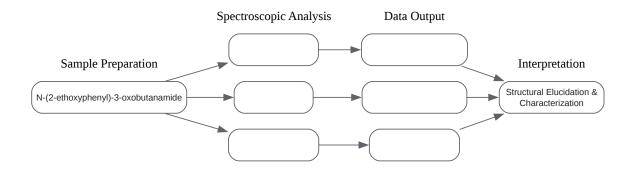


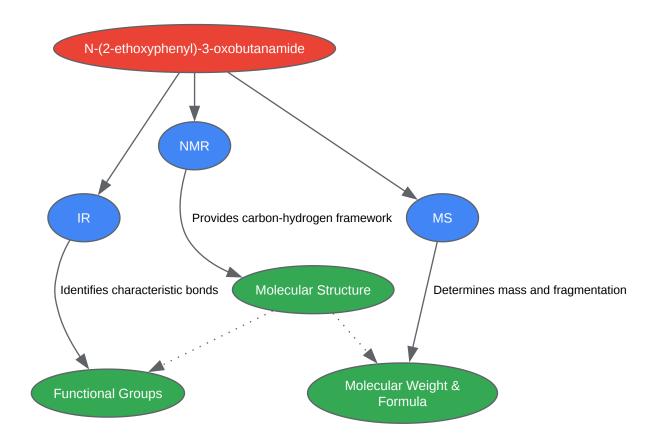
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: For volatile compounds, Electron Ionization (EI) is commonly used. The sample
 molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
 ionization and fragmentation. For less volatile or thermally labile compounds, soft ionization
 techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization
 (MALDI) may be employed.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Diagrams







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References

- 1. N-(2-ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 296086 PubChem [pubchem.ncbi.nlm.nih.gov]
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